4-(azetidin-3-yl)-2,6-dichloropyridine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Azetidin-3-yl)-2,6-dichloropyridine hydrochloride is a heterocyclic compound that features both azetidine and pyridine rings The presence of these rings makes it a valuable compound in various fields of scientific research, including chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(azetidin-3-yl)-2,6-dichloropyridine hydrochloride typically involves the formation of the azetidine ring followed by its attachment to the pyridine ring. One common method involves the reaction of 2,6-dichloropyridine with azetidine under specific conditions. The reaction is often catalyzed by a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and carried out in a solvent like acetonitrile at elevated temperatures .
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized for higher yields and cost-effectiveness. This may involve the use of continuous flow reactors and green chemistry principles to minimize waste and reduce the use of hazardous reagents .
Chemical Reactions Analysis
Types of Reactions
4-(Azetidin-3-yl)-2,6-dichloropyridine hydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura cross-coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while coupling reactions can produce more complex heterocyclic compounds .
Scientific Research Applications
4-(Azetidin-3-yl)-2,6-dichloropyridine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(azetidin-3-yl)-2,6-dichloropyridine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring can enhance the compound’s binding affinity and selectivity towards these targets, leading to its biological effects. The exact pathways and molecular interactions depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
4-(Azetidin-3-yl)-N-ethylpyrimidin-2-amine hydrochloride: Another compound featuring an azetidine ring attached to a pyrimidine ring.
3-(Azetidin-3-yl)pyridine derivatives: Compounds with similar structures but different substituents on the pyridine ring.
Uniqueness
4-(Azetidin-3-yl)-2,6-dichloropyridine hydrochloride is unique due to the presence of both azetidine and dichloropyridine moieties, which confer distinct chemical and biological properties.
Properties
CAS No. |
2007916-41-6 |
---|---|
Molecular Formula |
C8H9Cl3N2 |
Molecular Weight |
239.5 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.